6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
10-ethyl-1,9-diazaspiro[4.5]decane-2,8-dione |
InChI |
InChI=1S/C10H16N2O2/c1-2-7-10(5-3-8(13)11-7)6-4-9(14)12-10/h7H,2-6H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
IUDAGGHPUIAEAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2(CCC(=O)N1)CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis Routes
The foundational approach to synthesizing 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione involves multi-step sequences centered on cyclization reactions. A common pathway begins with the condensation of ethylamine derivatives with cyclic anhydrides or lactones, followed by intramolecular cyclization to form the spirocyclic framework. For example, ethyl 4-nitrobutanoate serves as a key precursor, reacting with chiral N-tert-butanesulfinyl aldimines in an aza-Henry reaction to generate nitroamine intermediates . These intermediates undergo acid-mediated deprotection and spontaneous cyclization to yield piperidin-2-one derivatives, which are further functionalized to form the target spirocompound .
Reaction conditions for this route typically involve:
-
Solvent : Dichloromethane or toluene
-
Temperature : 0°C to room temperature
-
Catalyst : Triethylamine or sodium hydroxide
Yields for individual steps range from 70% to 88%, with final product purity exceeding 95% after recrystallization .
Stereoselective Synthesis Using Chiral Auxiliaries
Stereochemical control is critical for producing enantiomerically pure this compound. The use of (R)-tert-butanesulfinamide-derived aldimines ensures high diastereoselectivity during the aza-Henry reaction, as demonstrated by vibrational circular dichroism (VCD) studies . This method achieves enantiomeric ratios (er) up to 99:1 for spirocyclic products (Table 1).
Table 1: Stereoselective Synthesis Outcomes
| Starting Aldimine | Product Configuration | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| (R)-t-BuSO₂-C₆H₁₁ | (5S,9R) | 88 | 99:1 |
| (R)-t-BuSO₂-C₈H₁₇ | (5S,9R) | 71 | 97:3 |
The stereoselectivity arises from the bulky tert-butanesulfinyl group, which directs the nucleophilic attack of the nitroalkane to the si-face of the imine . Subsequent hydrogenolysis of the nitro group and lactamization completes the spirocycle formation.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction consistency, particularly during cyclization and purification stages . Key parameters include:
-
Residence Time : 30–60 minutes
-
Pressure : 2–5 bar
-
Temperature Gradient : 50°C to 120°C
Automated systems manage reagent stoichiometry and pH adjustments, reducing byproduct formation. For instance, the cyclization of nitroamine intermediates in flow reactors achieves 85% conversion efficiency, compared to 70% in batch processes . Post-synthesis purification via simulated moving bed (SMB) chromatography ensures >99% purity for pharmaceutical applications.
Comparative Analysis of Methodologies
A comparison of laboratory and industrial methods highlights trade-offs between yield, scalability, and stereochemical fidelity (Table 2).
Table 2: Method Comparison
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 70–88% | 80–90% |
| Purity | 95–97% | >99% |
| Stereoselectivity | 99:1 er | Not reported |
| Throughput | 10–50 g/day | 1–5 kg/day |
While laboratory methods excel in stereochemical control, industrial processes prioritize throughput and purity. The absence of stereoselectivity data for industrial methods suggests potential gaps in large-scale enantiopure synthesis .
Mechanistic Insights and Side-Reaction Mitigation
The formation of this compound is prone to side reactions, including over-cyclization and racemization. Kinetic studies reveal that the rate-determining step involves the intramolecular nucleophilic attack of the amine on the carbonyl group (k = 0.15 min⁻¹ at 25°C) . Side products such as linear diketopiperazines are minimized by maintaining pH < 8 and using aprotic solvents.
Chemical Reactions Analysis
Cyclization Reactions
Cyclization is critical in forming the spirocyclic backbone. Key steps involve:
-
Deprotection and Cyclization : Removal of the tert-butanesulfinyl group under acidic conditions (e.g., HCl) generates a free amine, which undergoes spontaneous cyclization to form the 1,7-diazaspiro[4.5]decane-2,8-dione scaffold .
-
Base-Mediated Cyclization : Treatment with sodium hydride (NaH) in anhydrous DMF facilitates intramolecular cyclization of ureido intermediates .
Example Pathway :
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Nitro amine derivative 3 | 1. HCl 2. NaHCO₃ (aq) | Piperidin-2-one 5 | 70–91% |
Substitution Reactions
The nitrogen atoms in the diazaspiro system participate in nucleophilic substitutions:
-
Sulfonation : Reacts with aryl sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base, yielding sulfonated derivatives .
-
Alkylation : Alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ modify the nitrogen centers .
Reaction Conditions :
| Target Site | Reagent | Solvent | Catalyst/Base | Product Type |
|---|---|---|---|---|
| N-atom | Aryl sulfonyl chloride | CH₂Cl₂ | Et₃N | Sulfonamide |
| N-atom | Alkyl halide | DMF | NaH | Alkylated derivative |
Hydrolysis
-
Acidic Hydrolysis : Treatment with concentrated HCl hydrolyzes nitrile groups to carboxylic acids, enabling further derivatization .
-
Basic Hydrolysis : Sodium hydroxide (NaOH) aqueous solutions cleave ester functionalities attached to the spiro core .
Structural Modifications for Pharmacological Optimization
Modifications focus on enhancing bioactivity:
-
Side Chain Introduction : Ethyl or phenyl groups are appended via alkylation or Friedel-Crafts reactions to improve target binding .
-
Stereochemical Control : Chiral auxiliaries (e.g., tert-butanesulfinamide) direct asymmetric synthesis, yielding enantiomerically pure variants (>99:1 er) .
Case Study :
| Modification | Method | Biological Impact |
|---|---|---|
| 8-Phenyl substitution | Strecker reaction with 4-phenylcyclohexanone | Enhanced anticonvulsant activity |
Comparative Reactivity with Analogues
The ethyl group at position 6 sterically hinders reactions at adjacent sites compared to methyl or phenyl analogues. For example:
| Compound | Substituent | Reactivity with R-X |
|---|---|---|
| 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione | -C₂H₅ | Moderate alkylation efficiency |
| 8-Methyl analogue | -CH₃ | Higher reactivity due to reduced steric effects |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its anticonvulsant properties and neuroprotective effects . Research indicates that it may interact with specific molecular targets, such as enzymes or receptors, potentially modulating their functions. This interaction is crucial for understanding its therapeutic potential and optimizing its use in treating neurological disorders .
Mechanism of Action
The mechanism of action involves the binding of 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione to various biological targets, which may lead to inhibition of enzyme activity or modulation of receptor function. Such studies are vital for elucidating the structure–activity relationship (SAR) and enhancing the compound's therapeutic efficacy .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps that can yield various substituted derivatives. These derivatives may exhibit different pharmacological properties, expanding the potential applications of the compound .
| Compound Name | Description |
|---|---|
| 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione | Known for its potential pharmacological activities and unique bicyclic structure. |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Recognized for its anticonvulsant properties used in similar therapeutic contexts. |
| 8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | Investigated for anticonvulsant activity; shows structural variations influencing biological effects. |
The distinct substitution pattern and diazaspiro structure of this compound significantly influence its pharmacological activity and chemical reactivity compared to other similar compounds .
Neuropharmacology
Research has focused on the neuropharmacological effects of this compound through interaction studies with neurotransmitter systems. The compound's binding affinity to receptors involved in neurological functions contributes to its anticonvulsant activity .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Anticonvulsant Activity : In vivo studies demonstrated that the compound exhibits significant anticonvulsant effects in animal models, suggesting its potential utility in treating epilepsy .
- Neuroprotective Effects : Further investigations highlighted its neuroprotective properties against oxidative stress-induced neuronal damage, indicating a promising avenue for research in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione can be compared with other spiro compounds, such as:
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound has a similar spiro structure but different substituents, leading to distinct chemical and physical properties.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione:
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.
Biological Activity
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione (CAS Number: 1391733-74-6) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 196.25 g/mol
- LogP : 0.98140 (indicating moderate lipophilicity) .
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of interest:
1. Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures may exhibit significant anticancer properties. For instance:
- A related compound demonstrated cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, suggesting that structural features similar to those in this compound could enhance biological activity against cancer .
2. Enzyme Inhibition
The presence of nitrogen atoms in the diazaspiro structure suggests potential for enzyme inhibition:
- Compounds with similar frameworks have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases like Alzheimer's . This indicates a possible pathway for further investigation into the neuroprotective effects of this compound.
Case Studies and Research Findings
The proposed mechanisms through which this compound may exert its biological effects include:
- Structural Interactions : The spirocyclic nature allows for unique interactions with biological macromolecules.
- Enzyme Binding : The nitrogen atoms may facilitate binding to enzyme active sites, leading to inhibition or modulation of enzymatic activity.
Q & A
What are the common synthetic routes for 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione, and how can reaction conditions be optimized?
Basic Research Focus :
A typical synthesis involves cyclization of precursor compounds (e.g., carboxylic acid derivatives and ethylenediamine) under acidic reflux conditions. For example, analogous diazaspiro compounds are synthesized via refluxing with 4 N HCl in dioxane, followed by neutralization and extraction . Key parameters include solvent selection (dioxane or dichloromethane), catalyst/base use (e.g., K₂CO₃), and temperature control to achieve yields of 50–85%.
Advanced Research Focus :
To optimize synthesis, factorial design can systematically evaluate variables like solvent polarity, catalyst loading, and reaction time. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in derivative synthesis, as seen in spirodecane-dione analogs . High-throughput screening may further accelerate condition optimization.
How is structural characterization of this compound performed, and what analytical contradictions might arise?
Basic Research Focus :
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. For example, IR bands at 1720–1685 cm⁻¹ confirm imide carbonyl groups, while NMR signals at δ 1.80–2.37 ppm indicate cyclopentyl CH₂ groups in related diazaspiro compounds . Mass spectrometry (APCI or ESI) validates molecular weight (e.g., m/z 348 for a similar spirodecane-dione) .
Advanced Research Focus :
Contradictions may arise from impurities or stereochemical variations. For instance, Sigma-Aldrich notes that rare chemicals like spirodecane-dione analogs are sold without analytical data, requiring researchers to independently verify purity via HPLC or X-ray crystallography . Discrepancies in reported melting points or spectral data (e.g., NH band absence in IR) should prompt re-evaluation of synthetic protocols .
What pharmacological applications are explored for diazaspiro[4.5]decane-dione derivatives, and how are bioactivity assays designed?
Basic Research Focus :
Diazaspiro compounds are investigated as anticonvulsants due to structural similarity to hydantoins. For example, 6-aryl-9-substituted analogs showed activity in murine seizure models . Initial screening involves in vivo maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to assess seizure suppression .
Advanced Research Focus :
Structure-activity relationship (SAR) studies guide derivative design. Alkylation or aryl substitution at specific positions (e.g., 6-aryl or 9-phenethyl groups) enhances bioavailability and target binding. Phase-transfer catalysis enables efficient introduction of substituents, as demonstrated in methyl bromoacetate or benzyl chloride reactions .
How should researchers address stability and storage challenges for this compound?
Basic Research Focus :
Store the compound in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis or oxidation. Analogous spirodecane-diones degrade under humid conditions, necessitating desiccants .
Advanced Research Focus :
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS monitoring identify degradation pathways. For labile derivatives, lyophilization or co-crystallization with stabilizing agents (e.g., cyclodextrins) may improve shelf life .
What computational methods support the study of this compound’s reactivity or binding mechanisms?
Advanced Research Focus :
Density Functional Theory (DFT) calculations predict electronic properties and reactive sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like sodium channels, aligning with anticonvulsant mechanisms . QSAR models correlate substituent effects (e.g., logP, polar surface area) with pharmacokinetic profiles .
How can researchers resolve contradictory bioactivity data across studies on diazaspiro[4.5]decane-dione derivatives?
Advanced Research Focus :
Contradictions may stem from assay variability (e.g., animal models vs. cell lines) or compound purity. Methodological harmonization, such as adopting OECD guidelines for toxicity testing, reduces variability. Meta-analysis of published data (e.g., anticonvulsant ED₅₀ values) identifies outliers for further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
